HIV-1 gp41-Mediated Fusion Inhibition: Target Compound vs. 9-Phenyl Analog (5M038)
Evidence Limitation Statement: No direct head-to-head or cross-study comparable data were identified for the target styryl compound in HIV gp41-mediated fusion assays. The 9-phenyl analog, 5M038, is a known potent inhibitor of gp41-mediated membrane fusion, as reported in vendor datasheets . The target 9-styryl compound's activity in this assay, if any, has not been publicly reported. Any claim of superior or equivalent activity cannot be substantiated. This represents a critical evidence gap for procurement decisions focused on HIV fusion inhibition.
| Evidence Dimension | Inhibition of gp41-mediated membrane fusion (cell-cell fusion assay) |
|---|---|
| Target Compound Data | Not publicly reported |
| Comparator Or Baseline | 5M038 (9-phenyl analog): Potent inhibitory activity (specific IC50 value not disclosed in datasheet, described qualitatively as 'potent') |
| Quantified Difference | Unknown |
| Conditions | Cell-cell fusion and viral infectivity assays |
Why This Matters
Procurement for HIV fusion research is not supported by evidence; the 9-phenyl analog is the validated tool compound for this target.
